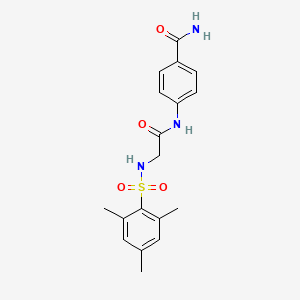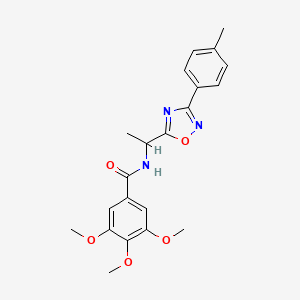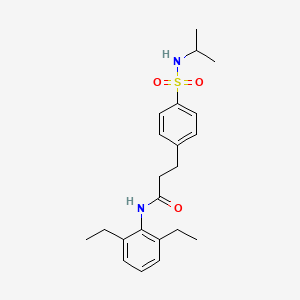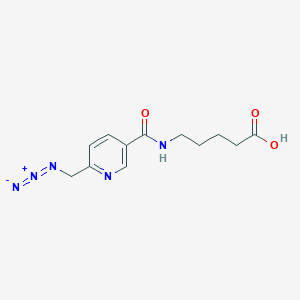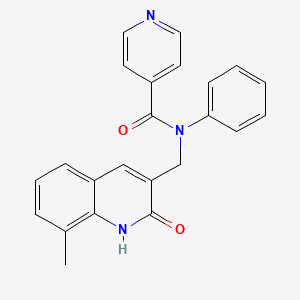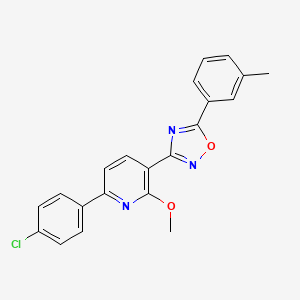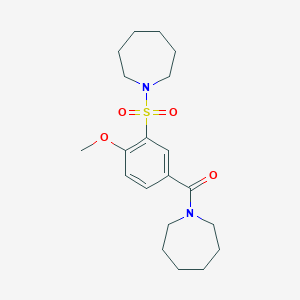
N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)-3-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)-3-chlorobenzamide, commonly known as ACEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACEB is a sulfonamide derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is a small molecule that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
ACEB exerts its pharmacological effects by inhibiting the activity of COX-2, an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are involved in inflammation and pain. ACEB binds to the active site of COX-2 and prevents the formation of prostaglandins, thereby reducing inflammation and pain. Additionally, ACEB has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in gene expression and epigenetic regulation. By inhibiting HDACs, ACEB can modulate gene expression and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects
ACEB has been shown to exhibit several biochemical and physiological effects in preclinical models. ACEB has been shown to reduce inflammation and pain in animal models of arthritis and colitis. ACEB has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Moreover, ACEB has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
ACEB has several advantages for laboratory experiments. It is a small molecule that can easily penetrate cell membranes and exert its pharmacological effects. ACEB is also stable under physiological conditions and can be administered orally or intravenously. However, ACEB has some limitations for laboratory experiments. It is a synthetic compound that requires expertise in organic chemistry for its synthesis. Moreover, ACEB has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.
将来の方向性
ACEB has shown promising results in preclinical studies for the treatment of various diseases. Future research should focus on elucidating the molecular mechanisms underlying the pharmacological effects of ACEB. Moreover, clinical trials are needed to evaluate the safety and efficacy of ACEB in humans. Additionally, the development of novel formulations of ACEB, such as nanoparticles or liposomes, could enhance its pharmacokinetic properties and improve its therapeutic potential. Finally, the identification of biomarkers that can predict the response of patients to ACEB could enable personalized medicine approaches for the treatment of diseases.
合成法
The synthesis of ACEB involves a multi-step process that begins with the reaction of 3-acetylbenzenesulfonamide with 2-ethoxyaniline. This reaction leads to the formation of N-(3-acetylphenyl)-2-ethoxybenzenesulfonamide, which is then subjected to further reactions to yield the final product, ACEB. The synthesis of ACEB is a complex process that requires expertise in organic chemistry and is typically performed in a laboratory setting.
科学的研究の応用
ACEB has been extensively studied in preclinical models for its potential therapeutic applications. Several studies have demonstrated that ACEB exhibits anti-inflammatory, anti-cancer, and neuroprotective effects. ACEB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and cancer. ACEB has also been shown to inhibit the growth of cancer cells and induce apoptosis, a process that leads to programmed cell death. Moreover, ACEB has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
特性
IUPAC Name |
N-[5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O5S/c1-3-31-22-11-10-20(14-21(22)25-23(28)17-7-4-8-18(24)12-17)32(29,30)26-19-9-5-6-16(13-19)15(2)27/h4-14,26H,3H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUPBHTXGKMFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-N-(2,4-dimethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7689840.png)
